N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride is a benzothiazole-derived compound featuring a 4-fluoro-substituted benzo[d]thiazole core, a morpholinopropyl side chain, and a cyclohexanecarboxamide backbone. The cyclohexane ring introduces conformational rigidity and lipophilicity, which may influence membrane permeability .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2S.ClH/c22-17-8-4-9-18-19(17)23-21(28-18)25(20(26)16-6-2-1-3-7-16)11-5-10-24-12-14-27-15-13-24;/h4,8-9,16H,1-3,5-7,10-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEFTQJEISDTCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The table below compares the target compound with structurally related analogues:
*Estimated based on structural analysis.
Key Observations:
Halogen Substitution: The target compound’s 4-fluoro group contrasts with chlorine in and methoxy in . Fluorine’s smaller size and higher electronegativity may improve binding specificity compared to bulkier chloro or methoxy groups .
Side Chains: Morpholinopropyl (target compound and ) vs.
Backbone Flexibility: The cyclohexanecarboxamide in the target compound provides rigidity, whereas phenoxyacetamide () and thioacetamide () backbones offer greater flexibility, which may affect conformational interactions with biological targets .
Physicochemical Properties
- Solubility: The morpholinopropyl group in the target compound and likely enhances water solubility compared to dimethylaminopropyl () due to hydrogen-bonding capacity.
Q & A
Advanced Research Question
- Docking studies : Use software like AutoDock to assess binding affinity to target proteins (e.g., kinase or protease enzymes) based on the compound’s benzothiazole and morpholine motifs .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with activity trends observed in analogous compounds .
- MD simulations : Evaluate stability of ligand-receptor complexes over nanosecond timescales .
What strategies improve solubility for in vitro assays?
Basic Research Question
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Salt formation : Hydrochloride salts enhance aqueous solubility compared to free bases .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for hydrophobic analogs .
How do reaction conditions influence byproduct formation in benzothiazole syntheses?
Advanced Research Question
Common byproducts (e.g., dimerized thiazoles) arise from:
- Oxidative coupling : Mitigate by conducting reactions under inert gas (N₂/Ar) .
- Incomplete cyclization : Optimize reaction time (e.g., 12–24 hr for thiazolidinone closure) and acid catalysts (e.g., p-TsOH) .
- Monitoring : Use TLC or LC-MS to track intermediate conversion .
What crystallographic techniques validate hydrogen bonding and molecular packing?
Advanced Research Question
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H⋯N/F bonds) critical for stability .
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯F interactions in fluorinated analogs) .
- Thermal ellipsoid plots : Assess positional disorder in morpholine or cyclohexane groups .
How can researchers troubleshoot low yields in hydrochloride salt formation?
Basic Research Question
- Acid selection : Use concentrated HCl in anhydrous ether for efficient protonation .
- Precipitation control : Slowly add acid to the free base in cold ethanol to avoid oily residues .
- Salt stability : Store under desiccation to prevent hygroscopic degradation .
What are the best practices for comparing synthetic routes in terms of sustainability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
